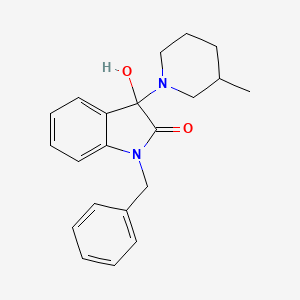
1-benzyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one, also known as Ro 64-6198, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds in the body that regulate various physiological processes such as pain, inflammation, and mood. Inhibition of FAAH has been shown to increase endocannabinoid levels, leading to potential therapeutic benefits in various diseases.
Wirkmechanismus
1-benzyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 64-6198 works by inhibiting FAAH, which leads to an increase in endocannabinoid levels. Endocannabinoids then bind to cannabinoid receptors in the body, leading to various physiological effects. The exact mechanism of action of this compound 64-6198 is still being investigated, but it is thought to have both direct and indirect effects on endocannabinoid signaling pathways.
Biochemical and physiological effects:
This compound 64-6198 has been shown to increase levels of the endocannabinoids anandamide and 2-arachidonoylglycerol (2-AG) in various tissues. This leads to activation of cannabinoid receptors, which are involved in the regulation of pain, inflammation, mood, and appetite. This compound 64-6198 has also been shown to have effects on other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 64-6198 is a useful tool for studying the endocannabinoid system and its potential therapeutic applications. Its selectivity for FAAH allows for specific modulation of endocannabinoid levels, without affecting other pathways. However, its low yield and complex synthesis may limit its availability for some experiments.
Zukünftige Richtungen
Future research on 1-benzyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 64-6198 could focus on its potential use in clinical settings. Clinical trials could investigate its efficacy and safety in various diseases, such as chronic pain, anxiety, and depression. Additionally, further studies could investigate its effects on other physiological systems, such as the immune system and the gut-brain axis. Improvements in the synthesis of this compound 64-6198 could also make it more accessible for research and potential clinical use.
Synthesemethoden
1-benzyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 64-6198 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of various intermediates, which are then coupled together to form the final product. The overall yield of the synthesis is typically low, but improvements have been made through modifications of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-hydroxy-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 64-6198 has been extensively studied in preclinical models for its potential therapeutic effects. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant properties in various animal models. Additionally, it has been investigated for its potential use in the treatment of drug addiction, obesity, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-benzyl-3-hydroxy-3-(3-methylpiperidin-1-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-8-7-13-22(14-16)21(25)18-11-5-6-12-19(18)23(20(21)24)15-17-9-3-2-4-10-17/h2-6,9-12,16,25H,7-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZRBULGENHYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4997486.png)
![2-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4997500.png)

![4-(2,4-dichlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4997520.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4997526.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4997533.png)

![2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B4997540.png)
![4,4'-{[4-(dipropylamino)phenyl]methylene}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4997547.png)

![2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B4997550.png)
![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4997561.png)

